

head-to-head comparison of AZD2906 and AZD9567

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Compound of Interest		
Compound Name:	AZD2906	
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Head-to-Head Comparison: AZD2906 and AZD9567

A Comprehensive Analysis for Researchers and Drug Development Professionals

In the landscape of glucocorticoid receptor (GR) modulation, two notable compounds have emerged from AstraZeneca's pipeline: **AZD2906**, a potent full agonist, and AZD9567, a selective glucocorticoid receptor modulator (SGRM). While both interact with the GR, their distinct mechanisms of action translate to different preclinical and clinical profiles. This guide provides an objective, data-driven comparison of **AZD2906** and AZD9567 to inform researchers, scientists, and drug development professionals.

Executive Summary

AZD2906 is a powerful, non-steroidal, full agonist of the glucocorticoid receptor, demonstrating high potency in preclinical models. In contrast, AZD9567 is a first-in-class, oral, non-steroidal SGRM designed to retain the anti-inflammatory efficacy of traditional corticosteroids while mitigating associated adverse effects. The fundamental difference lies in their interaction with the GR and the subsequent downstream genomic effects, with AZD9567 engineered for a more favorable safety profile. AZD2906 has been utilized as a reference compound in the development of selective modulators like AZD9567.



Mechanism of Action: Full Agonist vs. Selective Modulator

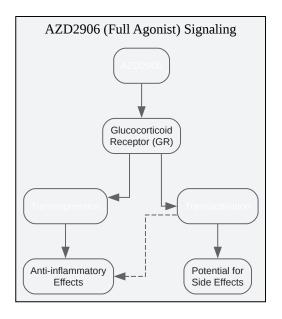
The differential effects of **AZD2906** and AZD9567 stem from their distinct interactions with the glucocorticoid receptor, which primarily regulates gene expression through two main mechanisms: transactivation and transrepression.

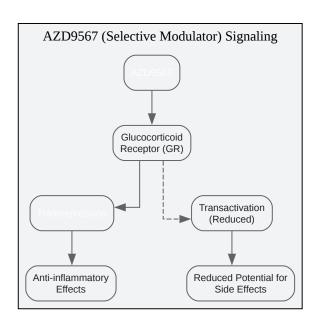
- Transrepression: This is largely considered the pathway for the anti-inflammatory effects of glucocorticoids. The GR, upon activation, interacts with and inhibits pro-inflammatory transcription factors such as NF-kB and AP-1, thereby downregulating the expression of inflammatory genes.
- Transactivation: This process involves the GR binding directly to glucocorticoid response
 elements (GREs) on the DNA as a dimer, leading to the upregulation of various genes. While
 some of these genes have anti-inflammatory roles, this pathway is also associated with
 many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation and
 bone density loss.

AZD2906, as a full GR agonist, potently induces both transrepression and transactivation.[1] This leads to strong anti-inflammatory effects but also a higher potential for mechanism-based side effects.

AZD9567, a selective GR modulator, is designed to preferentially induce transrepression over transactivation.[2] This "dissociation" is key to its improved safety profile, aiming to deliver anti-inflammatory benefits with a reduced burden of corticosteroid-related adverse events.[2][3]







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Figure 1: Comparative Signaling Pathways of AZD2906 and AZD9567

Quantitative Data Presentation

The following tables summarize the available quantitative data for **AZD2906** and AZD9567. It is important to note that a direct comparison is challenging as the compounds were not always tested in the same studies under identical conditions.

Table 1: In Vitro Potency and Selectivity



Parameter	AZD2906	AZD9567	Reference Compound
GR Binding Affinity (nM)	2.8[1]	Higher than prednisolone[2]	-
EC50 in human PBMC (LPS-induced TNF-α production, nM)	2.2[1]	Similar anti- inflammatory effects to prednisolone[2]	-
Mineralocorticoid Receptor Affinity	Selective against MR[1]	10,000-fold lower than prednisolone[2]	Prednisolone

Table 2: Preclinical and Clinical Overview

Feature	AZD2906	AZD9567
Development Stage	Preclinical[1]	Phase 2 Clinical Trials[4]
GR Agonism	Full Agonist[1]	Selective Modulator (Partial Agonist)
Key Preclinical Findings	Potent anti-inflammatory effects in a mouse model of TNF-induced inflammation.[1]	Similar anti-inflammatory effects to prednisolone in a rat model of joint inflammation.[2] Less deleterious effect on glucose homeostasis compared to prednisolone.[2]
Safety Profile	Increased incidence of micronucleated immature erythrocytes in rats at the maximum tolerated dose.[1]	Safe and well-tolerated in Phase 1 and 2a studies.[2][4] No alteration of serum electrolyte balance, unlike prednisolone.[4]
Clinical Application	Not pursued for clinical development.	Investigated for inflammatory diseases such as rheumatoid arthritis.[5]

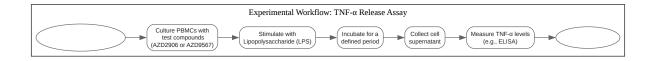


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Experimental Protocols

LPS-Induced TNF- α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay is a standard method to evaluate the anti-inflammatory potential of compounds.



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Figure 2: Workflow for LPS-Induced TNF-α Release Assay

Methodology:

- PBMC Isolation: Peripheral blood mononuclear cells are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
- Cell Culture: PBMCs are seeded in 96-well plates at a specific density (e.g., 2 x 105 cells/well) in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
- Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds (AZD2906 or AZD9567) for a specified time (e.g., 1 hour).
- LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration (e.g., 10 ng/mL) to induce an inflammatory response and TNF-α production.
- Incubation: The plates are incubated for a set period (e.g., 18-24 hours) at 37°C in a humidified atmosphere with 5% CO2.
- Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.



- TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: The results are used to generate a dose-response curve, and the half-maximal effective concentration (EC50) is calculated to determine the potency of the compound.

Phase 2a Clinical Trial in Rheumatoid Arthritis (for AZD9567)

Objective: To assess the efficacy, safety, and tolerability of AZD9567 compared to a standard corticosteroid, prednisolone, in patients with active rheumatoid arthritis.

Methodology:

- Study Design: A randomized, double-blind, parallel-group study.[5]
- Participants: Patients with a diagnosis of active rheumatoid arthritis.
- Intervention: Patients are randomized to receive either AZD9567 or prednisolone orally once daily for a specified treatment period (e.g., 14 days).[5]
- Primary Endpoint: The primary measure of efficacy is typically the change from baseline in the Disease Activity Score 28 (DAS28) with C-reactive protein (CRP).
- Secondary Endpoints: These may include assessments of tender and swollen joint counts, patient and physician global assessments of disease activity, and safety and tolerability assessments.[5]
- Biomarker Analysis: Blood samples are often collected for exploratory biomarker analysis to further understand the compound's mechanism of action.

Conclusion

AZD2906 and AZD9567 represent two distinct approaches to glucocorticoid receptor modulation. **AZD2906** is a potent full agonist with strong anti-inflammatory activity, but its development was likely hampered by safety concerns typical of non-selective GR activation.



AZD9567, emerging from a more refined drug design strategy, demonstrates the potential of selective GR modulation to uncouple the desired anti-inflammatory effects from the adverse metabolic and other side effects associated with traditional corticosteroids. The clinical data for AZD9567, particularly its comparison with prednisolone, suggests a promising therapeutic window for this new class of anti-inflammatory agents. For researchers in the field, the contrasting profiles of these two molecules provide valuable insights into the structure-activity relationships of GR ligands and the therapeutic potential of selective modulation.

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